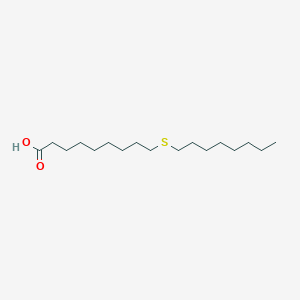

10-硫代硬脂酸

描述

Synthesis Analysis

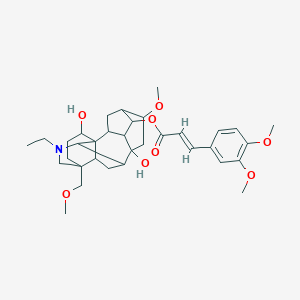

The synthesis of 10-thiastearic acid and its derivatives has been explored for potential applications in medicinal chemistry and biochemistry. For example, the synthesis of thiashikimic acid derivatives, which are structurally related to 10-thiastearic acid, involves complex reactions including Diels–Alder cycloadditions and osmium tetroxide-mediated dihydroxylations (Adam et al., 1992). Such methodologies could be adapted for the synthesis of 10-thiastearic acid and its analogs, emphasizing the role of sulfur in mediating specific chemical transformations.

Molecular Structure Analysis

The molecular structure of 10-thiastearic acid is characterized by the substitution of a methylene group with a sulfur atom within the fatty acid chain. This modification significantly impacts the compound's electronic and steric properties, influencing its interactions and reactivity. Detailed structural analyses, including X-ray crystallography, have been conducted on related sulfur-containing compounds to understand the influence of sulfur on molecular conformation and reactivity (Adam et al., 1992).

Chemical Reactions and Properties

10-Thiastearic acid exhibits unique chemical reactivity due to the presence of sulfur. For instance, it inhibits the biosynthesis of dihydrosterculic acid in protozoans, highlighting its potential as an antiprotozoal agent (Pascal et al., 1986). This specific inhibition suggests that 10-thiastearic acid can interact with enzyme systems involved in fatty acid metabolism, which could be leveraged in the design of novel therapeutic agents.

科学研究应用

脂肪酸去饱和抑制

观察到 10-硫代硬脂酸在 25 µM 的浓度下抑制了大鼠肝细胞和肝癌细胞中放射性标记的硬脂酸向油酸的去饱和反应,抑制率超过 80% . 这使得它成为研究脂肪酸去饱和过程的宝贵工具。

脂肪酸延伸的调节

观察到像 10-硫代硬脂酸这样的杂原子取代脂肪酸调节着脂肪酸的延伸 . 这会影响涉及脂肪酸的整体代谢过程。

对磷脂分布的影响

10-硫代硬脂酸会影响磷脂库中脂肪酸的分布 . 这会影响主要由磷脂组成的细胞膜的结构和功能。

代谢性疾病的研究

鉴于其对脂肪酸代谢的影响,10-硫代硬脂酸可用于研究代谢性疾病 . 它可以帮助研究人员了解脂肪酸代谢的改变如何导致肥胖和糖尿病等疾病。

抗肥胖疗法的开发

作用机制

Target of Action

The primary target of 10-Thiastearic acid is the desaturation of stearate to oleate . This process is crucial in the metabolism of fatty acids, and by inhibiting it, 10-Thiastearic acid can exert its effects.

Mode of Action

10-Thiastearic acid interacts with its target by inhibiting the conversion of stearate to oleate . This inhibition occurs in rat hepatocytes and hepatoma cells, and it is more than 80% effective at a concentration of 25 µM .

Biochemical Pathways

The inhibition of stearate to oleate desaturation by 10-Thiastearic acid affects the metabolism of fatty acids . This modulation influences the distribution of fatty acids within phospholipid pools

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its bioavailability.

Result of Action

The primary result of 10-Thiastearic acid’s action is its hypolipidemic effect . By inhibiting the desaturation of stearate to oleate, it can reduce lipid levels, making it a useful tool for evaluating new anti-obesity therapeutics .

属性

IUPAC Name |

9-octylsulfanylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146944 | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105099-89-6 | |

| Record name | 10-Thiastearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

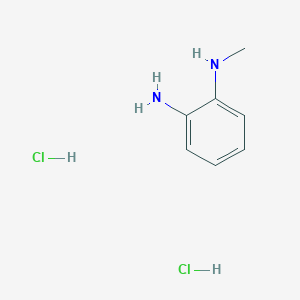

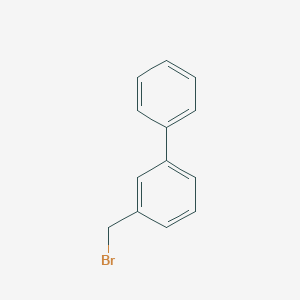

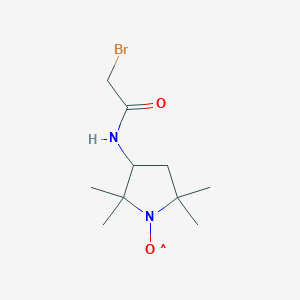

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 10-Thiastearic acid exert its antifungal activity in Histoplasma capsulatum?

A1: While the exact mechanism of action isn't fully detailed in the provided abstracts, research suggests that 10-Thiastearic acid, being a fatty acid analog, likely disrupts lipid metabolism in H. capsulatum []. This disruption likely stems from its interference with fatty acid desaturases, enzymes crucial for introducing double bonds into fatty acids []. These double bonds are essential for the proper structure and function of cell membranes and other lipid-dependent processes in the fungus. By inhibiting these enzymes, 10-Thiastearic acid may lead to the accumulation of saturated fatty acids and a deficiency of unsaturated fatty acids, ultimately impairing fungal growth.

Q2: What are the potential applications of 10-Thiastearic acid in combating fungal infections?

A2: The research highlights 10-Thiastearic acid's potential as a lead compound for developing new antifungal drugs []. Its efficacy against H. capsulatum, a fungus causing the potentially fatal disease histoplasmosis, suggests it could be further explored for treating this infection []. Furthermore, its mechanism of action, targeting fatty acid desaturases, might offer a broader spectrum of activity against other fungi, making it a promising candidate for further investigation and drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)